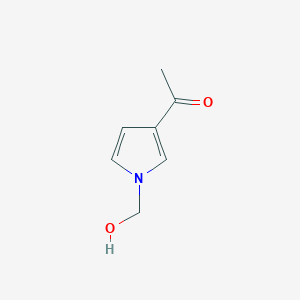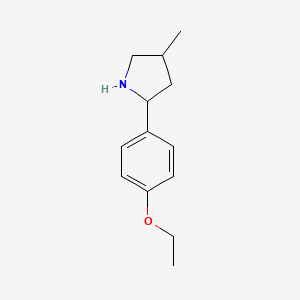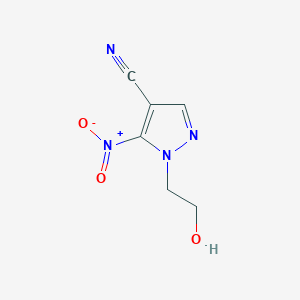![molecular formula C11H7IN2O B12886680 [(5-Iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-44-2](/img/structure/B12886680.png)
[(5-Iodoquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5-position and an acetonitrile group at the 2-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes iodination to introduce an iodine atom at the 5-position.
Formation of Intermediate: The iodinated quinoline is then reacted with a suitable reagent to introduce the acetonitrile group at the 2-position. This step often involves the use of a base and a solvent under controlled temperature conditions.
Final Product: The resulting intermediate is then subjected to further purification processes to obtain the final product, 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the modification of the acetonitrile group.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88757-44-2 |
|---|---|
Molekularformel |
C11H7IN2O |
Molekulargewicht |
310.09 g/mol |
IUPAC-Name |
2-(5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
InChI-Schlüssel |
YDBNLVCYBMLXBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


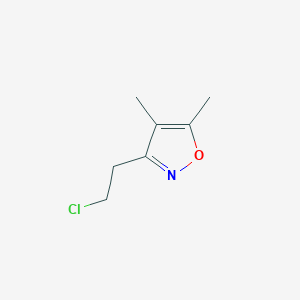


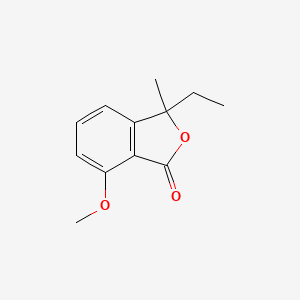
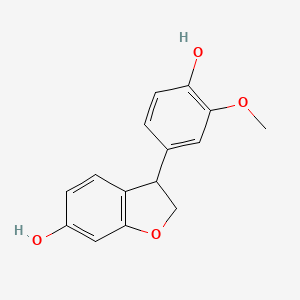
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
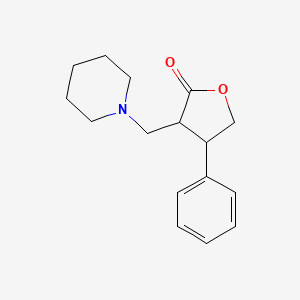

![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
